molecular formula C12H15N7 B7439340 4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole

4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole

Cat. No. B7439340
M. Wt: 257.29 g/mol
InChI Key: VLEZKFCLORLDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which are responsible for the inflammation and pain associated with various diseases. Additionally, this compound has been shown to have antioxidant properties, which may further contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole in lab experiments is its potent anti-inflammatory and analgesic properties. This compound has been shown to be effective in reducing inflammation and pain in various animal models, making it a potential drug candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole. One of the most promising directions is the development of novel drug candidates based on this compound for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Other future directions include the evaluation of the safety and toxicity of this compound and the development of new synthesis methods to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole involves the reaction of 2-ethylpyrazole-3-carboxylic acid with 4-bromo-1-butene to form an intermediate. This intermediate is then reacted with sodium azide and copper (I) iodide to form the final product.

Scientific Research Applications

4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7/c1-2-19-12(3-5-15-19)11-9-18(17-16-11)6-4-10-7-13-14-8-10/h3,5,7-9H,2,4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEZKFCLORLDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=CN(N=N2)CCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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